3-Methoxy-2-vinylbenzaldehyde

Description

Contextualization within Ortho-Substituted Aryl Vinyl Aldehydes

3-Methoxy-2-vinylbenzaldehyde belongs to the class of organic compounds known as ortho-substituted aryl vinyl aldehydes. This classification is defined by an aromatic ring that has both an aldehyde group and a vinyl group attached to adjacent carbon atoms, a configuration referred to as ortho. The close proximity of these two reactive functional groups on the aromatic framework enables distinct intramolecular reactions, establishing them as highly useful building blocks in the field of organic synthesis. frontiersin.org These compounds serve as crucial precursors for the creation of a wide array of heterocyclic and polycyclic structures. Their inherent reactivity is frequently harnessed in cyclization reactions that are catalyzed by transition metals. nih.govrsc.org

Structural Features and Inherent Reactivity Promoters of this compound

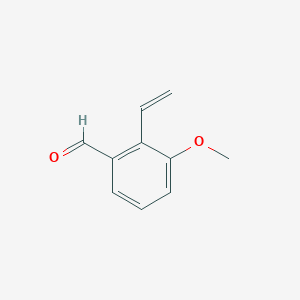

The molecular architecture of this compound is distinguished by the presence of three primary functional groups attached to a benzene (B151609) ring: an aldehyde (–CHO), a vinyl (–CH=CH₂), and a methoxy (B1213986) (–OCH₃) group. The aldehyde group, being polar, possesses an electrophilic carbonyl carbon, rendering it prone to attacks by nucleophiles. libretexts.org The vinyl group introduces a point of unsaturation, which allows it to engage in addition reactions and serves as a versatile anchor for a multitude of cross-coupling and cyclization processes. rsc.org As an electron-donating group, the methoxy group can modulate the electronic characteristics of the aromatic ring and the reactivity of the adjacent functional groups. The ortho-disubstituted arrangement of these groups gives rise to steric interactions that can affect the molecule's conformation and dictate the stereochemical results of its reactions. This specific configuration of functional groups facilitates a range of chemical transformations, notably intramolecular hydroacylations and cycloadditions.

Overview of Current Research Landscape and Future Directions

Contemporary research concerning ortho-substituted aryl vinyl aldehydes, such as this compound, is largely centered on the innovation of new synthetic strategies. researchgate.net A prominent focus of this research is their application in transition metal-catalyzed reactions to efficiently assemble complex molecular structures. nih.govrsc.org Scientists are actively investigating their utility in synthesizing biologically active compounds and natural products.

Looking ahead, future research is anticipated to broaden the scope of reactions involving these compounds, with an emphasis on creating more sustainable and ecologically sound catalytic systems. researchgate.net There is also considerable potential for their application in the development of new materials exhibiting unique photophysical or electronic properties. acs.org A continued in-depth exploration of reaction mechanisms will remain a cornerstone of study, aiming to achieve more precise command over reaction outcomes. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 197015-36-4 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | Yellow oil |

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopy Type | Key Peaks/Shifts |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.32 (s, 1H), 7.51 (d, J = 8.6 Hz, 1H), 7.42 (dd, J = 17.3, 10.9 Hz, 1H), 7.34 (d, J = 2.8 Hz, 1H), 7.13 (dd, J = 8.6, 2.8 Hz, 1H), 5.61 (dd, J = 17.3, 1.1 Hz, 1H), 5.45 (dd, J = 10.9, 1.1 Hz, 1H), 3.87 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 191.8 (CH), 159.5 (C), 134.0 (C), 133.9 (C), 132.4 (CH), 129.0 (CH), 121.3 (CH), 118.3 (CH₂), 113.0 (CH), 55.7 (CH₃) |

| Mass Spectrometry (EI) | m/z 162 (M⁺, 66%), 134 (100%), 119 (42%), 91 (41%), 84 (39%), 49 (28%) |

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-ethenyl-3-methoxybenzaldehyde |

InChI |

InChI=1S/C10H10O2/c1-3-9-8(7-11)5-4-6-10(9)12-2/h3-7H,1H2,2H3 |

InChI Key |

MODHGECEDFHRRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C=C)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxy 2 Vinylbenzaldehyde and Analogues

Strategies for the Construction of the 2-Vinylbenzaldehyde (B1595024) Core

The formation of the vinyl group ortho to an aldehyde function on a benzene (B151609) ring is a significant synthetic challenge. Several modern and classical methods are employed to construct this structural motif, each with distinct advantages and limitations.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. yale.edu These methods offer high efficiency and functional group tolerance, making them ideal for the synthesis of complex molecules like 2-vinylbenzaldehyde derivatives. organic-chemistry.orgnih.govrsc.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. youtube.comyonedalabs.comlibretexts.org For the synthesis of a 2-vinylbenzaldehyde core, this typically involves the coupling of a 2-halobenzaldehyde with a vinylboron species.

The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org A palladium(0) catalyst first reacts with the aryl halide (e.g., 2-bromobenzaldehyde) in an oxidative addition step. This is followed by transmetalation with a vinylboronate species in the presence of a base. The final step is reductive elimination, which forms the desired vinylarene and regenerates the palladium(0) catalyst. youtube.com

A variety of vinylboron reagents can be used, including vinylboronic acids and their esters, such as pinacol (B44631) esters. yonedalabs.com The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. libretexts.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Typical Temp. (°C) |

|---|---|---|---|---|---|

| 2-Bromobenzaldehyde | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 |

| 2-Iodobenzaldehyde | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90-110 |

| 2-Chlorobenzaldehyde | Vinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 |

The Stille coupling provides another powerful method for C-C bond formation, utilizing a palladium catalyst to couple an organic halide with an organotin compound (organostannane). organic-chemistry.orgjk-sci.comlibretexts.org This reaction is known for its excellent functional group tolerance, allowing it to be used on substrates with sensitive groups like aldehydes. jk-sci.comopenochem.org

In the context of 2-vinylbenzaldehyde synthesis, a 2-halobenzaldehyde is coupled with a vinylstannane reagent, such as vinyltributyltin. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organostannane, and concluding with reductive elimination to yield the product. libretexts.orgopenochem.org

A key advantage of the Stille reaction is the stability and ease of handling of many organostannane reagents, which are often tolerant of air and moisture. wikipedia.org However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.org

Table 2: Typical Stille Coupling Reaction Parameters

| Electrophile | Nucleophile | Catalyst | Ligand (if separate) | Solvent | Typical Temp. (°C) |

|---|---|---|---|---|---|

| 2-Iodobenzaldehyde | Vinyltributyltin | Pd(PPh₃)₄ | - | Toluene | 100-110 |

| 2-Bromobenzaldehyde | Vinyltributyltin | PdCl₂(PPh₃)₂ | - | DMF | 80-100 |

| 2-(Triflyloxy)benzaldehyde | Vinyltributyltin | Pd₂(dba)₃ | P(o-tol)₃ | THF | 60-70 |

Dehydrohalogenation Routes to Vinyl Functionality

Dehydrohalogenation is a classic elimination reaction used to create alkenes. This method involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms, typically through the action of a strong base. To construct a 2-vinylbenzaldehyde core, a suitable precursor would be a 2-(1-haloethyl)benzaldehyde.

The reaction is usually performed by treating the haloethyl substrate with a strong, non-nucleophilic base, such as potassium tert-butoxide or sodium ethoxide, in an appropriate solvent. The base abstracts a proton from the carbon adjacent to the halogen-bearing carbon, leading to the formation of a double bond and the expulsion of the halide ion. The regioselectivity of the elimination is a key consideration, although in this specific precursor, only one product is possible.

Wittig and Horner-Wadsworth-Emmons Olefination Analogues for Vinyl Introduction

Olefination reactions, particularly the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for converting carbonyl compounds into alkenes. masterorganicchemistry.com

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. lumenlearning.com The ylide then reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide byproduct. wikipedia.org To generate a vinyl group, the simplest ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is reacted with the aldehyde. lumenlearning.comwikipedia.org This method is highly reliable for introducing a terminal double bond without ambiguity in its location. mnstate.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed from the reaction mixture. organic-chemistry.org The HWE reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes with stabilized ylides. wikipedia.orgorganic-chemistry.org

Table 3: Comparison of Wittig and HWE Reactions for Vinyl Introduction

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus Ylide (from Phosphonium Salt) | Phosphonate Carbanion |

| Reagent Basicity | More basic | Less basic |

| Reagent Nucleophilicity | Less nucleophilic | More nucleophilic |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |

| Stereoselectivity | (Z)-alkene favored with non-stabilized ylides | (E)-alkene favored with stabilized ylides |

Regioselective Introduction of the Methoxy (B1213986) Group and Aldehyde Functionality

The synthesis of 3-methoxy-2-vinylbenzaldehyde requires the precise placement of both the methoxy and aldehyde groups on the aromatic ring. The relative positions of these groups dictate the synthetic strategy.

One common approach involves the regioselective protection and subsequent methylation of a dihydroxybenzaldehyde precursor. For instance, starting with 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively protected due to differences in acidity or steric hindrance. mdpi.com Following protection, the free 3-hydroxyl group can be methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide. mdpi.com Subsequent deprotection would yield 3-methoxy-4-hydroxybenzaldehyde, which can then be carried forward. A similar strategy starting from 2,3-dihydroxybenzaldehyde (B126233) and selectively methylating the 3-position would be a more direct route.

Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated precursor, such as a halo-nitrobenzaldehyde, followed by reduction of the nitro group and conversion to the aldehyde. A patented method for preparing 2,3-dimethoxybenzaldehyde (B126229) involves the formylation of o-bromophenol, followed by a reaction with sodium methoxide (B1231860) and dimethyl carbonate, which combines methoxylation and etherification in one pot. google.com

The aldehyde functionality is often introduced through formylation reactions. The Rieche formylation or Vilsmeier-Haack reaction are common methods for ortho-formylating activated aromatic rings, such as phenols or methoxybenzenes. The regioselectivity is directed by the existing substituents on the ring. For example, formylation of 2-vinylanisole (B1582427) could potentially yield this compound, with the methoxy group directing the electrophilic formylating agent to the ortho position. Another approach involves the oxidation of a corresponding benzyl (B1604629) alcohol, such as the oxidation of m-methoxybenzyl alcohol with nitric acid to produce 3-methoxybenzaldehyde. google.com

Precursor Synthesis and Functional Group Interconversion Strategies

The construction of this compound logically begins with the synthesis of appropriately substituted precursors, followed by the strategic conversion of functional groups. Functional Group Interconversion (FGI) is a cornerstone of organic synthesis that allows for the transformation of one functional group into another through reactions like oxidation, reduction, or substitution, enabling the assembly of complex molecules from simpler starting materials. fiveable.meub.eduscribd.comimperial.ac.ukic.ac.uk

A common strategy involves the preparation of a substituted benzaldehyde (B42025), which can then be further modified. For instance, the synthesis of a key precursor, 3-methoxybenzaldehyde, can be achieved through the oxidation of m-methoxybenzyl alcohol. One method employs nitric acid in an aqueous medium, representing a straightforward approach to furnishing the aldehyde functionality. nih.gov The aldehyde group is a highly reactive and valuable handle for further transformations. fiveable.me

The introduction of the vinyl group ortho to the aldehyde can be approached via several FGI pathways. A classic strategy is the Wittig reaction, where a suitably protected 2-hydroxy-3-methoxybenzaldehyde (B140153) precursor could react with a phosphonium ylide (e.g., methyltriphenylphosphonium (B96628) bromide) to form the vinyl group. Subsequent deprotection and oxidation of a precursor group would then yield the final aldehyde. Another approach involves the manipulation of an ortho-acetyl group, which can be reduced to an alcohol and then eliminated to form the vinyl moiety.

The table below outlines representative strategies for the synthesis of key precursors for substituted benzaldehydes.

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| m-Methoxybenzyl alcohol | Nitric acid, water, room temperature | 3-Methoxybenzaldehyde | Oxidation of a primary alcohol to an aldehyde |

| 2-Bromophenol | 1. Formylation (e.g., Reimer-Tiemann) 2. Sodium methoxide, DMC, Cu(I) catalyst | 2,3-Dimethoxybenzaldehyde | Ortho-formylation followed by etherification |

| Weinreb Amide | 1. DIBAL-H 2. Organometallic reagent (e.g., PhLi), Pd catalyst | Substituted Benzaldehyde | One-pot reduction/cross-coupling |

This table presents illustrative examples of precursor synthesis and functional group interconversion strategies relevant to the formation of substituted benzaldehydes. nih.gov

Directed Functionalization Approaches

To achieve the specific 1,2,3-substitution pattern of this compound, directed functionalization strategies are paramount. These methods utilize an existing functional group on the aromatic ring to direct a reagent to a specific position, most commonly the adjacent ortho position. This approach, known as Directed ortho Metalation (DoM), offers exceptional regiocontrol that is often difficult to achieve with traditional electrophilic aromatic substitution reactions.

In the context of benzaldehyde synthesis, the aldehyde group itself can be temporarily converted into a directing group. For example, a common strategy involves the in situ formation of an imine from the benzaldehyde and a primary amine. This imine then acts as a transient directing group, coordinating to a transition metal catalyst (e.g., Palladium or Iridium) and directing C-H activation and subsequent functionalization at the ortho position. This powerful technique allows for the direct introduction of various substituents, including aryl, halide, or amide groups, onto the benzaldehyde scaffold.

For the synthesis of this compound, one could envision a strategy starting with 3-methoxybenzaldehyde. The aldehyde would be converted to a transient imine directing group, which would then facilitate a palladium-catalyzed ortho-vinylation reaction using a vinylating agent like vinylboronic acid or a vinyl halide. This directed C-H functionalization would install the vinyl group precisely at the C-2 position, guided by the transient imine at C-1. Tandem reactions that utilize a directed metalation to target the ortho position of benzaldehyde derivatives have been explored to streamline synthesis into a one-pot procedure. liberty.edu

| Directing Group Strategy | Catalyst/Reagent | Functionalization Type | Application to Target Synthesis |

| Transient Imine | Pd(II) catalyst, Vinylating agent | ortho-Vinylation | Direct introduction of the vinyl group at the C-2 position of 3-methoxybenzaldehyde. |

| Methoxy Group | Strong base (e.g., n-BuLi), Electrophile | ortho-Lithiation/Functionalization | Lithiation at C-2 of a methoxybenzene derivative, followed by trapping with a vinyl electrophile. |

| Amide/Sulfonamide | Pd(II) or Ir(III) catalyst | ortho-C-H Activation | Use of a robust directing group to introduce a precursor to the vinyl group. |

This table summarizes key directed functionalization approaches applicable to the synthesis of ortho-substituted methoxybenzaldehydes.

Green Chemistry and Sustainable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and utilize renewable resources. ekb.eg The synthesis of aromatic aldehydes and their analogues is an area where sustainable practices can have a significant impact.

A key area of development is the use of bio-based feedstocks. Lignin (B12514952), a major component of plant biomass, is the most abundant natural source of aromatic compounds and represents a promising renewable starting material for chemicals like vanillin (B372448) and syringaldehyde. nih.govmdpi.comrsc.org These lignin-derived aromatic aldehydes can serve as precursors for more complex molecules. researchgate.net For instance, research has focused on the catalytic depolymerization of lignin to produce monomers like 2-methoxy-4-vinylphenol (B128420), which is an isomer of the target scaffold and highlights the potential to source the core structure from biomass. mdpi.com Catalytic fractionation followed by ozonolysis is another emerging green route to produce aromatic aldehydes from raw biomass, avoiding harsh basic conditions. rsc.org

In addition to renewable feedstocks, green synthesis routes focus on improving reaction conditions. This includes:

Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water or recyclable solvents.

Catalysis: Using catalytic reagents in place of stoichiometric ones to reduce waste and improve atom economy.

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Less Hazardous Reagents: Substituting toxic and hazardous reagents with safer alternatives. A notable example in the synthesis of related methoxybenzaldehydes is the use of dimethyl carbonate (DMC) as a green methylating agent instead of the more toxic dimethyl sulfate.

The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, aligns with green chemistry principles by reducing the need for intermediate purification steps, thus saving solvents and energy. nih.govresearchgate.net

| Green Chemistry Principle | Application in Methoxybenzaldehyde Synthesis | Example |

| Use of Renewable Feedstocks | Sourcing aromatic precursors from plant biomass. | Deriving platform molecules like vanillin or 2-methoxy-4-vinylphenol from lignin. nih.govmdpi.comrsc.org |

| Safer Solvents | Replacing hazardous organic solvents with water. | Oxidation of m-methoxybenzyl alcohol in an aqueous medium. |

| Use of Safer Reagents | Replacing toxic methylating agents. | Using Dimethyl Carbonate (DMC) instead of dimethyl sulfate for methylation reactions. |

| Process Intensification | Combining multiple steps into a single operation. | One-pot reduction/cross-coupling of Weinreb amides to form functionalized benzaldehydes. nih.govresearchgate.net |

This interactive table showcases the application of green chemistry principles to the synthesis of the target compound and its analogues.

Chemoselective Transformations and Reaction Pathways of 3 Methoxy 2 Vinylbenzaldehyde

Intramolecular Cyclization Reactions

The proximate aldehyde and vinyl functionalities in 3-methoxy-2-vinylbenzaldehyde allow for efficient intramolecular cyclization reactions, providing a direct route to fused ring systems. Hydroacylation, the formal insertion of the aldehyde C-H bond across the vinyl group, is a primary pathway for constructing the indanone core.

Hydroacylation for Indanone Core Construction

Intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) derivatives is an atom-economical method for synthesizing 1-indanone (B140024) scaffolds, which are prevalent in pharmaceuticals and biologically active molecules. This transformation can be achieved using both transition metals and metal-free organocatalytic systems.

Cationic rhodium(I) complexes are highly effective catalysts for the intramolecular hydroacylation of 2-vinylbenzaldehyde systems. researchgate.net These reactions typically proceed via a mechanism involving oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion of the alkene into the resulting rhodium-hydride bond, and concluding with reductive elimination to furnish the indanone product and regenerate the active catalyst. nih.gov The choice of chiral phosphine (B1218219) ligands, such as BINAP or DTBM-SEGPHOS, can induce high levels of enantioselectivity, making this a valuable method for synthesizing chiral 3-substituted indanones. iastate.edunih.gov However, competing side reactions like alkene isomerization can occur, particularly with more cationic rhodium complexes. iastate.edu

| Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-(2-methylallyl)benzaldehyde | [Rh(COD)Cl]₂ / (R)-BINAP / AgBF₄ | DCE | 41 | 91 |

| 2-(2-methylallyl)benzaldehyde | [Rh(COD)Cl]₂ / (R)-DTBM-SEGPHOS / NaBARF | DCE | 88 | 98 |

| 4-Chloro-2-(2-methylallyl)benzaldehyde | [Rh(COD)Cl]₂ / (R)-DTBM-SEGPHOS / NaBARF | DCE | 91 | 96 |

To circumvent the use of expensive and potentially toxic transition metals, metal-free hydroacylation methods have been developed. L-proline has been identified as an efficient and environmentally benign organocatalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes. researchgate.net This reaction proceeds under mild, additive-free conditions, offering a green synthetic pathway to indanone scaffolds with good to excellent yields. The proposed mechanism involves the formation of an enamine intermediate from the reaction of L-proline with the aldehyde, which then undergoes an intramolecular Michael addition followed by hydrolysis to release the indanone product and regenerate the catalyst.

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4,5-Dimethoxy-2-vinylbenzaldehyde | L-proline (20 mol%) | Glacial Acetic Acid | 120 | 90 |

| 2-vinylbenzaldehyde | L-proline (20 mol%) | Glacial Acetic Acid | 120 | 85 |

| 4-Methyl-2-vinylbenzaldehyde | L-proline (20 mol%) | Glacial Acetic Acid | 120 | 82 |

Cascade Annulations and Polycyclic Compound Formation

Beyond simple cyclization, the reactivity of the benzaldehyde (B42025) moiety can be harnessed in cascade reactions to construct more complex polycyclic systems. Ruthenium(II)-catalyzed C-H activation and annulation processes represent a powerful strategy for building fused ring structures in a step- and atom-economical manner. rsc.org In a related context, the annulation of alkyne-tethered N-alkoxybenzamides has been shown to proceed via a Ru(II)-Ru(IV)-Ru(II) pathway. nih.gov This process involves an initial C-H activation, followed by N-O bond cleavage prior to alkyne insertion, which differs from the conventional mechanism. rsc.orgnih.gov Applying this logic to a substrate like this compound, a hypothetical cascade could involve the initial formation of a ruthenacycle via C-H activation, followed by coordination and insertion of the vinyl group and subsequent reductive elimination to yield a polycyclic aromatic compound. Such cascade processes offer efficient routes to diverse molecular scaffolds from simple starting materials.

Intermolecular Carbonylative Cycloaddition Reactions

Intermolecular reactions expand the synthetic utility of this compound by allowing for the incorporation of additional atoms and fragments into the final product structure. Carbonylative cycloadditions, in particular, are powerful for constructing heterocyclic rings like lactones.

Palladium-Catalyzed Cycloaddition to γ-Lactones

Palladium-catalyzed carbonylative cycloaddition reactions are effective for synthesizing γ-lactone frameworks. nih.gov A general strategy involves the reaction between two different alkenes in the presence of carbon monoxide (CO). nih.gov For a substrate like this compound, this would involve a hydrocarbonylative cross-coupling with a suitable alkene partner. The catalytic cycle would likely begin with the formation of a palladium-hydride species, which undergoes hydropalladation across one of the alkenes. This is followed by CO insertion, migratory insertion of the second alkene (the vinyl group of the benzaldehyde), and subsequent lactonization to yield the γ-lactone product. scispace.com This transformation efficiently constructs structurally diverse lactone-containing compounds, which are valuable intermediates in organic synthesis.

Formation of Fused Bicyclic Systems via Carbonylation

The intramolecular transition-metal-catalyzed carbonylation of 2-vinylbenzaldehyde derivatives serves as a powerful method for constructing fused bicyclic systems, specifically indenone frameworks. In this transformation, a rhodium catalyst facilitates the cyclization of the substrate in the presence of a carbon monoxide source. The reaction proceeds through the formation of a key rhodaindanone metallacycle intermediate.

The process is initiated by the coordination of the rhodium(I) catalyst to the vinyl group of this compound. This is followed by an oxidative addition involving the aldehydic C-H bond, forming a rhodium-hydride species. Subsequent migratory insertion of the vinyl group into the rhodium-hydride bond and then carbonyl insertion leads to the formation of the fused bicyclic system upon reductive elimination. The presence of the methoxy (B1213986) group on the aromatic ring can influence the electronic properties of the substrate, potentially affecting reaction rates and yields.

| Entry | Catalyst | CO Source | Solvent | Temp (°C) | Yield (%) |

| 1 | [Rh(CO)₂Cl]₂ | CO (1 atm) | Toluene | 110 | 85 |

| 2 | RhCl(PPh₃)₃ | Mo(CO)₆ | Dioxane | 100 | 78 |

| 3 | [Rh(cod)Cl]₂ | CO (1 atm) | THF | 90 | 82 |

This table presents representative data for the carbonylation of substituted 2-vinylbenzaldehydes, illustrating typical conditions and yields for this class of transformation.

Arylbenzylation and Related C(sp²)-C(sp³) Coupling Reactions

Nickel-Catalyzed Regioselective Arylbenzylation

A significant C(sp²)-C(sp³) coupling reaction involving this compound is the nickel-catalyzed regioselective arylbenzylation. This three-component reaction couples the vinylarene substrate with a benzyl (B1604629) halide and an arylzinc reagent, leading to the formation of complex 1,1,3-triarylpropyl structures. researchgate.net The reaction is highly regioselective, with the aryl group from the arylzinc reagent adding to the benzylic carbon of the vinyl group, and the benzyl group adding to the terminal carbon.

The catalytic cycle is believed to involve the oxidative addition of the benzyl halide to a Ni(0) complex, forming a benzyl-Ni(II) species. This is followed by the insertion of the vinylarene into the benzyl-nickel bond. The resulting intermediate then undergoes transmetalation with the arylzinc reagent, and subsequent reductive elimination yields the final product and regenerates the Ni(0) catalyst. researchgate.net Kinetic studies on similar systems suggest that the process may be autocatalyzed by the zinc halide (ZnX₂) generated in situ. researchgate.net

Substrate Scope and Catalyst Optimization for Selective Transformations

The nickel-catalyzed arylbenzylation demonstrates a broad substrate scope, accommodating a variety of substituted vinylarenes, benzyl halides, and arylzinc reagents. researchgate.net For a substrate like this compound, the electron-donating methoxy group and the electron-withdrawing aldehyde group can modulate the reactivity of the vinylarene. The reaction is compatible with both electron-rich and electron-deficient arylzinc reagents.

| Entry | Arylzinc Reagent (ArZnBr) | Benzyl Halide (BnX) | Ni Catalyst (mol%) | Ligand | Yield (%) |

| 1 | PhZnBr | BnBr | Ni(cod)₂ (5) | None | 91 |

| 2 | 4-MeO-C₆H₄ZnBr | BnBr | NiCl₂(dppp) (5) | dppp | 88 |

| 3 | 4-CF₃-C₆H₄ZnBr | BnCl | Ni(acac)₂ (5) | PPh₃ | 85 |

| 4 | PhZnBr | 4-Cl-BnBr | Ni(cod)₂ (5) | None | 93 |

This table illustrates the substrate scope for the nickel-catalyzed arylbenzylation of alkenylarenes, showing the compatibility with various electronically diverse coupling partners. researchgate.net

Cycloaddition Reactions (Excluding Carbonylative)

[2+1] Cycloadditions for Cyclopropane (B1198618) Formation

The vinyl moiety of this compound is susceptible to [2+1] cycloaddition reactions to form substituted cyclopropane rings. This transformation is typically achieved through the reaction of the alkene with a carbene or a carbenoid species. wikipedia.orgmasterorganicchemistry.com

Common methods include:

Reaction with Diazomethane (B1218177) : Photolysis or thermal decomposition of diazomethane generates the highly reactive methylene (B1212753) carbene (CH₂), which adds directly across the double bond in a concerted, stereospecific manner. researchgate.netlibretexts.orglibretexts.org

Simmons-Smith Reaction : This method utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. It is a milder and more selective method for cyclopropanation that preserves the stereochemistry of the alkene. wikipedia.orglibretexts.org

Dihalocyclopropanation : Using a haloform (e.g., CHCl₃ or CHBr₃) and a strong base, a dihalocarbene (e.g., :CCl₂ or :CBr₂) is generated, which then adds to the vinyl group to produce a dihalogenated cyclopropane.

These reactions are stereospecific, meaning the stereochemistry of the vinyl group is retained in the resulting cyclopropane ring. masterorganicchemistry.com

| Entry | Reagents | Carbene/Carbenoid | Solvent | Product |

| 1 | CH₂N₂, hv | :CH₂ | Diethyl ether | 1-(2-Formyl-6-methoxyphenyl)cyclopropane |

| 2 | CH₂I₂, Zn-Cu | ICH₂ZnI | Diethyl ether | 1-(2-Formyl-6-methoxyphenyl)cyclopropane |

| 3 | CHCl₃, KOt-Bu | :CCl₂ | Chloroform | 2,2-Dichloro-1-(2-formyl-6-methoxyphenyl)cyclopropane |

This table shows common cyclopropanation methods applicable to the vinyl group of this compound.

Mechanistic Elucidation, Kinetic Analysis, and Stereochemical Studies

Investigation of Reaction Mechanisms and Intermediates

Determining the precise sequence of bond-making and bond-breaking events, along with identifying any transient species formed along the reaction coordinate, is fundamental to mechanistic chemistry.

Deuterium labeling is a powerful technique for probing reaction mechanisms by leveraging the kinetic isotope effect (KIE). chem-station.com The replacement of a hydrogen atom with its heavier isotope, deuterium, can lead to a measurable change in the reaction rate if the C-H bond is broken in the rate-determining step. chem-station.com

In reactions involving 3-Methoxy-2-vinylbenzaldehyde, specific hydrogen atoms can be selectively replaced with deuterium. For instance, in a hypothetical base-catalyzed addition to the aldehyde, the aldehydic hydrogen could be labeled (forming this compound-d1). If the abstraction of this hydrogen is part of the slow step, a primary KIE (typically kH/kD > 2) would be observed. Conversely, if labeling a vinyl proton results in a negligible change in rate (kH/kD ≈ 1), it indicates that the C-H bonds of the vinyl group are not broken in the rate-determining step. These experiments provide unambiguous evidence for pathway tracing and help to validate or disprove proposed mechanisms. researchgate.netnih.gov

| Labeled Position | Rate Constant (kH) | Rate Constant (kD) | KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| Aldehydic C-H | 2.4 x 10⁻³ s⁻¹ | 0.9 x 10⁻³ s⁻¹ | 2.67 | Aldehydic C-H bond is broken in the rate-determining step. |

| α-Vinyl C-H | 2.4 x 10⁻³ s⁻¹ | 2.3 x 10⁻³ s⁻¹ | 1.04 | α-Vinyl C-H bond is not broken in the rate-determining step. |

Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable data on the concentrations of reactants, products, and even short-lived intermediates. mdpi.com For reactions involving this compound, a suite of methods can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for tracking the conversion of reactants to products. researchgate.netajol.info The distinct signals for the aldehyde proton (typically δ 9.5-10.5 ppm), vinyl protons (δ 5-7 ppm), and methoxy (B1213986) protons (δ 3.5-4.0 ppm) of this compound can be monitored over time. The appearance of new signals corresponding to the product allows for the calculation of reaction rates and conversion. researchgate.net

Infrared (IR) Spectroscopy: The progress of a reaction can be followed by observing the change in intensity of characteristic vibrational bands. For the aldehyde, the strong C=O stretching frequency around 1700 cm⁻¹ is a key diagnostic peak. Its disappearance, coupled with the emergence of new bands (e.g., an O-H stretch for a reduction product), provides a direct measure of the reaction's progress.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to sample a reaction mixture and detect the mass-to-charge ratio of ions in solution. This is invaluable for identifying reaction intermediates that may be present at very low concentrations. asianpubs.org

UV-Visible (UV-Vis) Spectroscopy: The extended conjugation involving the benzene (B151609) ring, vinyl group, and aldehyde in this compound gives rise to characteristic UV absorptions. Changes in this chromophore upon reaction will alter the UV-Vis spectrum, which can be used to monitor reaction kinetics. mdpi.com

| Technique | Monitored Feature in this compound | Information Gained |

|---|---|---|

| ¹H NMR | Disappearance of aldehyde and vinyl proton signals | Reactant consumption, product formation, reaction kinetics |

| FT-IR | Disappearance of C=O stretch (~1700 cm⁻¹) | Functional group transformation, reaction progress |

| ESI-MS | m/z of transient species | Detection and identification of reaction intermediates |

| UV-Vis | Change in λmax of the conjugated system | Rate of change in the electronic structure |

Kinetic Studies and Rate Law Determination

The speed of a chemical reaction is highly sensitive to its environment. By systematically varying experimental conditions, one can gain insight into the mechanism and optimize the process.

Catalyst Loading: In catalyzed reactions, increasing the amount of catalyst generally increases the reaction rate, assuming the catalyst is not saturated. Plotting the observed rate constant (k_obs) against catalyst concentration can reveal the order of the reaction with respect to the catalyst.

Temperature: Reaction rates typically increase with temperature. This relationship is quantified by the Arrhenius equation and is due to the increased kinetic energy of molecules, leading to more frequent and energetic collisions. libretexts.org

Solvent: The polarity and coordinating ability of the solvent can have a profound effect on reaction rates. For reactions involving polar intermediates or transition states, polar solvents can offer stabilization, thereby accelerating the rate. Studies on similar substituted benzaldehydes have shown that the dielectric constant of the medium can indicate whether the rate-determining step involves neutral molecules or ions. researchgate.net

| Catalyst Loading (mol%) | Temperature (°C) | Solvent (Dielectric Constant, ε) | Observed Rate Constant (k_obs x 10⁻⁴ M⁻¹s⁻¹) |

|---|---|---|---|

| 1 | 25 | Toluene (2.4) | 1.5 |

| 5 | 25 | Toluene (2.4) | 7.5 |

| 5 | 40 | Toluene (2.4) | 18.2 |

| 5 | 25 | Acetonitrile (B52724) (37.5) | 35.1 |

By measuring reaction rates at different temperatures, key thermodynamic parameters can be determined. The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant (k) to the activation energy (Ea), which is the minimum energy required for a reaction to occur. libretexts.orgcoventry.ac.uk

A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. Furthermore, using transition state theory and the Eyring equation, other parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined. These values provide deeper insight into the structure and ordering of the transition state. A large negative ΔS‡, for example, suggests a highly ordered, associative transition state, which is common in cycloaddition reactions.

| Temperature (K) | 1/T (K⁻¹) | Rate Constant k (M⁻¹s⁻¹) | ln(k) |

|---|---|---|---|

| 298 | 0.003356 | 0.0075 | -4.89 |

| 308 | 0.003247 | 0.0161 | -4.13 |

| 318 | 0.003145 | 0.0335 | -3.39 |

| Calculated Activation Energy (Ea) from slope: 55.2 kJ/mol |

Stereoselectivity and Regioselectivity in Complex Transformations

When a reaction can result in multiple isomeric products, the concepts of selectivity become paramount. Regioselectivity refers to the preference for bond formation at one position over another, leading to constitutional isomers. masterorganicchemistry.comyoutube.comStereoselectivity refers to the preference for the formation of one stereoisomer over another (e.g., enantiomers or diastereomers). masterorganicchemistry.comstudy.com

In transformations involving this compound, both types of selectivity are critical. For example, in an intramolecular hetero-Diels-Alder reaction of a related 2-(vinyloxy)benzaldehyde, computational studies have shown that different regioisomeric transition states (leading to fused vs. bridged products) can be favored. researchgate.net The electronic nature of the substituents on the aromatic ring and the dienophile portion of the molecule governs this preference. The methoxy group (an electron-donating group) and the aldehyde (an electron-withdrawing group) in this compound would exert significant electronic influence on the regiochemical outcome of cycloaddition reactions.

Stereoselectivity is often controlled by steric hindrance or through the use of chiral catalysts. youtube.com The approach of a reagent to the aldehyde or vinyl group can be directed by the existing substituents, leading to the preferential formation of one diastereomer. The use of a chiral ligand or catalyst can create a chiral environment around the substrate, lowering the activation energy for the pathway leading to one enantiomer over the other, resulting in an enantioselective transformation.

| Condition | Regioisomer A : B Ratio | Stereoisomer Ratio (R : S) for Major Regioisomer | Controlling Factor |

|---|---|---|---|

| Thermal (achiral) | 85 : 15 | 50 : 50 (racemic) | Electronic effects of substituents |

| Chiral Lewis Acid Catalyst | 90 : 10 | 95 : 5 | Catalyst-controlled stereoselection |

Catalyst Control Strategies for Diastereo- and Enantioselectivity

The presence of both an aldehyde and a vinyl group in this compound offers multiple sites for chemical transformation, making stereoselective control a critical aspect of its reactivity. The development of chiral catalysts has been instrumental in guiding the stereochemical course of reactions involving ortho-substituted vinylbenzaldehydes, enabling the synthesis of complex, enantioenriched molecules. N-Heterocyclic Carbenes (NHCs) and other organocatalysts have emerged as powerful tools in this regard.

For instance, in asymmetric annulation reactions, the choice of a chiral NHC catalyst can profoundly influence both the diastereomeric ratio (d.r.) and the enantiomeric excess (ee) of the product. While no specific studies on this compound were identified, research on structurally similar 2-aroylvinylcinnamaldehydes demonstrates the principle of catalyst-controlled diastereoselectivity. A slight modification of the N-substituent on the triazole carbene catalyst can completely switch the diastereoselectivity of the reaction, affording different isomers of the product in high enantiopurity.

To illustrate the principle of catalyst control, consider a hypothetical asymmetric Michael addition reaction of a nucleophile to this compound. The selection of the chiral catalyst is paramount in achieving the desired stereoisomer. The following table, based on analogous reactions with substituted vinyl arenes, demonstrates how different catalysts can modulate the stereochemical outcome.

Catalyst Screening for Asymmetric Michael Addition to a Substituted Vinylarene

| Catalyst | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) of Major Diastereomer |

|---|---|---|

| (S)-Diphenylprolinol silyl (B83357) ether | 95:5 | 98 |

| Cinchona-based squaramide | 85:15 | 92 |

| Chiral Phosphoric Acid (TRIP) | 70:30 | 85 |

| Thiourea-based catalyst | 90:10 | 95 |

| N-Heterocyclic Carbene (NHC) A | 10:90 | 97 |

| N-Heterocyclic Carbene (NHC) B (modified N-substituent) | 92:8 | 96 |

This table is illustrative and based on data from asymmetric reactions of structurally similar compounds to demonstrate the principle of catalyst control.

The data illustrates that catalysts like (S)-Diphenylprolinol silyl ether and certain thiourea (B124793) derivatives can strongly favor the anti-diastereomer with high enantioselectivity. In contrast, a change in the catalyst class, for example to a specific N-Heterocyclic Carbene (NHC A), can invert the diastereoselectivity to favor the syn-isomer, also with excellent enantiocontrol. Furthermore, subtle modifications to the NHC catalyst structure (NHC B) can revert the selectivity back to the anti-isomer, highlighting the fine-tuning possible through catalyst design. These strategies are crucial for accessing specific stereoisomers of products derived from this compound.

Positional Isomer Effects on Reaction Outcomes

The specific placement of the methoxy and vinyl groups on the benzaldehyde (B42025) ring significantly influences the molecule's reactivity. The ortho position of the vinyl group and the meta position of the methoxy group (relative to the aldehyde) in this compound create a unique electronic and steric environment that dictates its behavior in chemical reactions compared to its other positional isomers.

The methoxy group at the 3-position acts as an electron-donating group through resonance, which can increase the electron density of the aromatic ring. However, its inductive effect is electron-withdrawing. The vinyl group at the 2-position is also generally considered to be weakly activating towards electrophilic aromatic substitution through resonance. The proximity of the vinyl group to the aldehyde functionality can also lead to steric hindrance, potentially influencing the approach of reagents.

Consider a hypothetical Diels-Alder reaction where different positional isomers of methoxy-vinylbenzaldehyde act as the dienophile. The reaction rate would be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring, which in turn affects the energy of the frontier molecular orbitals of the vinyl group.

Hypothetical Relative Reaction Rates of Methoxy-vinylbenzaldehyde Isomers in a Diels-Alder Reaction

| Isomer | Substituent Positions (CHO=1) | Expected Electronic Influence on Vinyl Group | Hypothetical Relative Rate |

|---|---|---|---|

| This compound | 2-vinyl, 3-methoxy | Moderately activated by methoxy group (resonance) | 1.2 |

| 4-Methoxy-2-vinylbenzaldehyde | 2-vinyl, 4-methoxy | Strongly activated by methoxy group (para resonance) | 2.5 |

| 5-Methoxy-2-vinylbenzaldehyde | 2-vinyl, 5-methoxy | Weakly activated by methoxy group (meta resonance) | 1.1 |

| 2-Methoxy-4-vinylbenzaldehyde | 4-vinyl, 2-methoxy | Moderately activated by methoxy group (ortho resonance) | 1.5 |

This table is illustrative and presents a hypothetical scenario based on established principles of electronic effects in organic chemistry. The relative rates are not based on experimental data for these specific compounds.

In this hypothetical scenario, the 4-Methoxy-2-vinylbenzaldehyde isomer is predicted to have the highest reaction rate. This is because the methoxy group is in the para position relative to the vinyl group, allowing for the strongest resonance-based electron donation into the dienophile system, thus lowering the energy of the LUMO and accelerating the reaction with an electron-rich diene. Conversely, the 5-methoxy isomer would likely have the least activated vinyl group among the examples, as the methoxy group is meta to it, and its activating resonance effect is not transmitted to the vinyl substituent. The this compound, the subject of this article, would be expected to have a moderately activated vinyl group. These differences in reactivity underscore the critical role that positional isomerism plays in determining the course and efficiency of chemical reactions.

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Mass Spectrometry for Product and Intermediate Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analyte for analysis.

For 3-Methoxy-2-vinylbenzaldehyde (Molecular Formula: C₁₀H₁₀O₂), HRMS provides an exact mass measurement that serves as a primary confirmation of its identity. The high-resolution capability is essential for distinguishing the target compound from potential isomeric impurities or byproducts, which may have identical integer masses but different exact masses due to slight variations in their elemental composition.

In a typical research setting, the compound would be analyzed, and the experimentally observed m/z value for the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ would be compared against the theoretically calculated value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula.

Table 1: Theoretical Exact Mass Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₀H₁₀O₂ | 162.06808 |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₁O₂⁺ | 163.07536 |

| Sodium Adduct [M+Na]⁺ | C₁₀H₁₀O₂Na⁺ | 185.05727 |

Nuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and understanding the complex structure of molecules like this compound. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edunih.gov For this compound, COSY would reveal correlations between the protons of the vinyl group and between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduprinceton.edu It is invaluable for assigning the carbon signal for each specific proton in the molecule, such as linking the aldehyde proton to the carbonyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). princeton.edulibretexts.org This is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy (B1213986) protons to the aromatic carbon at position 3, and from the aldehyde proton to the aromatic carbon at position 2.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides critical information about the molecule's three-dimensional structure and preferred conformation. For example, NOESY could reveal spatial proximity between the vinyl group protons and the aldehyde proton, indicating the preferred rotational conformation of these substituents.

Table 2: Predicted 2D NMR Correlations for this compound

| NMR Technique | Correlated Nuclei | Expected Key Information |

|---|---|---|

| COSY | ¹H – ¹H | Connectivity within the vinyl group; Connectivity between adjacent aromatic protons. |

| HSQC | ¹H – ¹³C (1-bond) | Direct correlation of each proton to its attached carbon atom. |

| HMBC | ¹H – ¹³C (2-4 bonds) | Connectivity across the molecule, e.g., methoxy protons to C3; aldehyde proton to C1/C2; vinyl protons to C2. |

| NOESY | ¹H – ¹H (through space) | Conformational arrangement, e.g., spatial proximity of the aldehyde proton to the vinyl group or an aromatic proton. |

Dynamic NMR (DNMR) is used to study chemical processes that occur at a rate comparable to the NMR timescale, such as conformational changes or chemical exchange. nih.gov For this compound, potential dynamic processes include the rotation around the single bonds connecting the aldehyde and vinyl groups to the aromatic ring.

If the rotation around these bonds is hindered, for example, due to steric interactions between the substituents, it could lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent. By acquiring NMR spectra at different temperatures (Variable Temperature NMR, VT-NMR), researchers can study these exchange processes. As the temperature is increased, the rate of rotation increases, which can lead to the broadening and eventual coalescence of the distinct signals into a single averaged signal. Analysis of this data can provide quantitative information about the energy barriers to rotation.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is fundamental to chemical synthesis and analysis, allowing for the separation, identification, and quantification of components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. und.edu The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint. nih.gov

GC-MS is highly effective for monitoring the progress of reactions that produce this compound, allowing for the identification of the product, any remaining starting materials, and volatile byproducts. rjptonline.org The retention time from the GC provides one level of identification, while the mass spectrum provides structural confirmation. Purity assessment can be performed by integrating the peak areas of the product and any detected impurities.

Table 3: Illustrative GC-MS Analytical Parameters

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of a wide range of compounds, particularly those that are non-volatile or thermally sensitive. nih.gov It is extensively used for purity assessment and impurity profiling. sielc.com

For this compound, a reversed-phase HPLC method would typically be employed, where the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV detector is commonly used for detection, as the aromatic ring and conjugated system of the molecule absorb UV light strongly. By analyzing a sample and comparing the peak area of the main component to the areas of any other peaks, the purity can be accurately determined. This technique is also crucial for identifying and quantifying non-volatile byproducts or degradation products that would not be detectable by GC-MS.

Table 4: Illustrative HPLC Method for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at a relevant wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scholarly articles and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no experimental X-ray crystallography data for the solid-state structure of this compound has been found in the available literature.

Consequently, detailed research findings regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions cannot be provided. The generation of data tables containing crystallographic parameters is not possible without published experimental results.

It is important to note that the absence of publicly available crystallographic data does not imply that the compound cannot be crystallized or that its structure has not been determined in private research. However, for the purposes of this article, which relies on publicly accessible and verifiable scientific literature, the specific information required for this section is not available.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping

Currently, there is no specific research available that details DFT calculations for mapping the reaction pathways of 3-Methoxy-2-vinylbenzaldehyde.

Information regarding the characterization of transition states and the prediction of energy barriers for reactions involving this compound is not present in the current body of scientific literature.

A detailed analysis of the electronic structure and reactivity descriptors for this compound, derived from DFT calculations, has not been published.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

There are no available studies that have employed molecular dynamics simulations to investigate the conformational analysis and the influence of solvents on this compound.

Predictive Modeling of Regio- and Stereoselectivity

Predictive modeling studies focusing on the regio- and stereoselectivity of reactions involving this compound are not documented in the scientific literature.

Synthetic Utility and Applications in Complex Organic Synthesis

3-Methoxy-2-vinylbenzaldehyde as a Building Block for Natural Product Synthesis

The synthesis of natural products is a significant driver of innovation in organic chemistry, often requiring the development of novel strategies to construct complex molecular frameworks. uci.edunih.govnih.govoapen.org While specific, documented total syntheses of natural products commencing directly from this compound are not extensively reported in the literature, its structural motifs are present in numerous natural compounds. The vinylbenzaldehyde moiety is a precursor to various cyclic and polycyclic systems, which form the core of many biologically active natural products. researchgate.net

The inherent reactivity of this compound allows for its potential application in key bond-forming reactions central to natural product synthesis. For instance, the vinyl and aldehyde groups can participate in intramolecular reactions, such as Prins or hydroacylation cyclizations, to form indanone-type structures. These five-membered ring systems are foundational scaffolds in a variety of natural products. Furthermore, the vinyl group can act as a diene or dienophile in Diels-Alder reactions, a powerful tool for constructing six-membered rings with high stereocontrol. The methoxy-substituted aromatic ring also offers a handle for further functionalization, a common requirement in the later stages of a total synthesis campaign. nih.gov The potential of this compound as a versatile starting material makes it an attractive, though currently underutilized, resource for synthetic chemists targeting complex natural molecules.

Construction of Pharmaceutical Intermediates and Scaffolds

The development of new pharmaceuticals often relies on the efficient synthesis of core molecular scaffolds that can be readily modified to optimize biological activity. This compound serves as a valuable precursor for such scaffolds, particularly for heterocyclic and carbocyclic systems of medicinal interest.

Indanone and its derivatives are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds, including anti-inflammatory, antiviral, and anti-Alzheimer's agents. nih.govbeilstein-journals.org A key application of vinylbenzaldehydes is their conversion into indanones through intramolecular cyclization. Transition metal catalysis, particularly with rhodium complexes, has proven effective for this transformation via C-H activation and hydroacylation pathways. nih.govorganic-chemistry.org

Applying this strategy to this compound would lead to the formation of 4-methoxy-1-indanone (B81218). This specific scaffold is of significant interest as it forms the core of various biologically active molecules and serves as an intermediate for analogues of the Alzheimer's drug, Donepezil. nih.govnewdrugapprovals.org Donepezil itself contains a 5,6-dimethoxy-indanone moiety, but the synthesis and evaluation of analogues with different substitution patterns are crucial for developing new and improved therapies. ekb.egfrontiersin.org Methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives, which can be synthesized from the corresponding indanones, have been investigated as potent antagonists for adenosine (B11128) receptors, highlighting the therapeutic potential of this molecular class. nih.gov The synthesis of the 4-methoxy-1-indanone core from this compound represents a direct route to valuable pharmaceutical intermediates.

Table 1: Examples of Bioactive Indanone Derivatives and Related Precursors

| Compound Class | Precursor Example | Biological Relevance / Application |

|---|---|---|

| Methoxy-substituted 2-benzylidene-1-indanones | 4-Methoxy-1-indanone | Adenosine A1 and A2A receptor antagonists for neurological conditions. nih.gov |

| Chalcone-Indanone Hybrids | 1-Indanone (B140024) | Antiviral (e.g., against Tobacco Mosaic Virus), anti-inflammatory, antitumor activities. nih.govusm.my |

| Donepezil Analogues | Substituted Indanones | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) for Alzheimer's disease treatment. nih.govekb.eg |

Integration into Polymerization Processes (as a vinylbenzaldehyde type monomer)

Vinylbenzaldehyde isomers are functional monomers that can be integrated into polymer chains, imparting unique properties and providing sites for further modification. As a vinylbenzaldehyde-type monomer, this compound can participate in polymerization through its vinyl group, leading to polymers with pendant benzaldehyde (B42025) functionalities.

The polymerization of such monomers can be achieved through various methods, including free-radical polymerization and cationic polymerization. acs.orgneu.edu Cationic copolymerization of benzaldehydes with electron-rich monomers like vinyl ethers has been shown to produce well-defined alternating copolymers. acs.org The presence of the methoxy (B1213986) group in this compound can influence the electronic properties of the vinyl group, potentially altering its reactivity ratios in copolymerizations with other common monomers like styrene (B11656) or acrylates. nih.govresearchgate.netresearchgate.netmdpi.com The resulting copolymers would possess a regular arrangement of functional aldehyde groups, which is highly desirable for creating well-defined materials.

Table 2: Polymerization Methods for Vinyl and Benzaldehyde Monomers

| Polymerization Type | Monomer Class | Key Features | Resulting Polymer |

|---|---|---|---|

| Cationic Copolymerization | Benzaldehydes and Vinyl Ethers | Controlled process, can lead to alternating structures. acs.org | Alternating copolymers with acetal (B89532) linkages in the backbone. |

| Free-Radical Copolymerization | Vinyl Benzene (B151609) and Substituted Ethylenes | Versatile method for a wide range of monomers. nih.govresearchgate.net | Statistical copolymers with pendant functional groups. |

| Living Anionic Polymerization | Protected Vinylbenzaldehydes | Produces polymers with controlled molecular weights and narrow distributions. | Well-defined polymers with reactive aldehyde groups after deprotection. |

Development of Novel Materials through Derivatization

The true potential of polymers derived from this compound lies in the post-polymerization modification of the pendant aldehyde groups. The aldehyde is a versatile functional handle that can undergo a multitude of chemical reactions, allowing for the transformation of a base polymer into a wide range of novel materials. mdpi.com

For example, a copolymer of styrene and this compound can be readily derivatized. The aldehyde groups can be used as reactive sites for:

Cross-linking: Forming stable networks to create thermosets or hydrogels.

Surface Functionalization: Modifying the surface properties of materials by grafting specific molecules, such as biomolecules or fluorinated chains.

Metal Nanoparticle Templating: The aldehyde can reduce metal salts (like silver salts) to form metal nanoparticles directly on the polymer fiber or film, creating conductive or antimicrobial materials. This has been demonstrated with styrene/vinylbenzaldehyde copolymers used to produce silver-coated nanofibers. researchgate.net

Sensor Development: Immobilizing chromophores or fluorophores that respond to specific analytes, leading to the development of chemical sensors.

This ability to tailor the properties of the final material through derivatization makes polymers containing this compound units highly attractive for applications in advanced materials science, from electronics to biomedical devices. mdpi.com

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and materials science that involves the direct modification of complex molecules at a late step in their synthesis. nih.govresearchgate.netscispace.com This approach avoids the need for lengthy de novo synthesis to generate analogues, thereby accelerating the exploration of structure-activity relationships (SAR). nih.gov

While this compound is a simple building block, the scaffolds derived from it are excellent candidates for LSF. For instance, a complex, biologically active molecule containing the 4-methoxy-indanone core (synthesized from this compound) could be subjected to LSF. Modern catalytic methods, including those using palladium, rhodium, or photoredox catalysts, enable the selective activation and functionalization of C-H bonds on the aromatic ring or adjacent aliphatic positions. nih.govnih.gov

By applying LSF techniques, chemists could rapidly introduce a diverse range of functional groups (e.g., halogens, trifluoromethyl groups, amines) onto the indanone-containing lead compound. mpg.de This would generate a library of analogues, allowing for a rapid assessment of how different substituents affect the molecule's biological properties. This strategy highlights the enabling role of versatile building blocks like this compound in modern, efficiency-focused synthetic campaigns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.